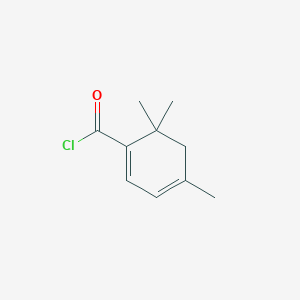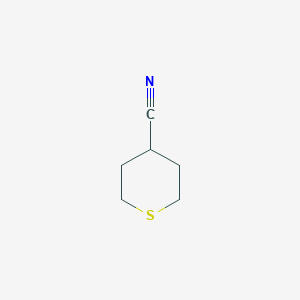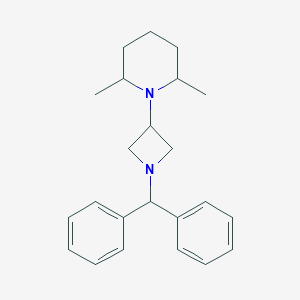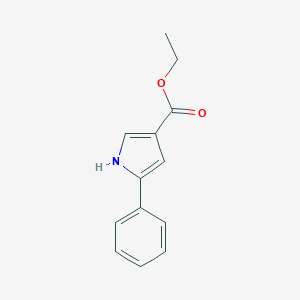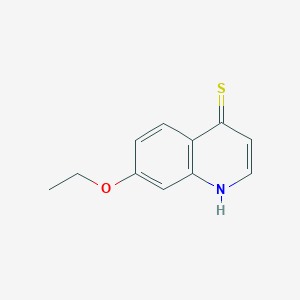
7-Ethoxyquinoline-4(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethoxyquinoline-4(1H)-thione (EQT) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. EQT is a sulfur-containing quinoline derivative that exhibits unique chemical and biological properties, making it an attractive target for research and development.
作用机制
The mechanism of action of 7-Ethoxyquinoline-4(1H)-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 7-Ethoxyquinoline-4(1H)-thione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been reported to inhibit the activity of protein kinase C, a protein involved in signal transduction pathways.
Biochemical and Physiological Effects:
7-Ethoxyquinoline-4(1H)-thione has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. 7-Ethoxyquinoline-4(1H)-thione has been reported to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases involved in the programmed cell death pathway. It has also been shown to inhibit cell proliferation by arresting the cell cycle at various stages. Additionally, 7-Ethoxyquinoline-4(1H)-thione has been reported to modulate immune responses by activating T cells and enhancing cytokine production.
实验室实验的优点和局限性
7-Ethoxyquinoline-4(1H)-thione has several advantages for lab experiments, including its ease of synthesis, low cost, and broad spectrum of biological activities. However, 7-Ethoxyquinoline-4(1H)-thione also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration of 7-Ethoxyquinoline-4(1H)-thione in experimental systems.
未来方向
Several future directions for 7-Ethoxyquinoline-4(1H)-thione research can be identified, including the development of novel 7-Ethoxyquinoline-4(1H)-thione derivatives with improved biological activities and the investigation of the mechanism of action of 7-Ethoxyquinoline-4(1H)-thione in various cellular processes. Additionally, 7-Ethoxyquinoline-4(1H)-thione can be explored for its potential applications in material science, including the synthesis of novel polymers and materials with unique properties. Overall, 7-Ethoxyquinoline-4(1H)-thione represents a promising target for research and development in various fields, and further studies are warranted to fully explore its potential applications.
科学研究应用
7-Ethoxyquinoline-4(1H)-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer activities. 7-Ethoxyquinoline-4(1H)-thione has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have potent antifungal activity against Candida albicans and Cryptococcus neoformans, two common fungal pathogens.
属性
CAS 编号 |
178984-15-1 |
|---|---|
产品名称 |
7-Ethoxyquinoline-4(1H)-thione |
分子式 |
C11H11NOS |
分子量 |
205.28 g/mol |
IUPAC 名称 |
7-ethoxy-1H-quinoline-4-thione |
InChI |
InChI=1S/C11H11NOS/c1-2-13-8-3-4-9-10(7-8)12-6-5-11(9)14/h3-7H,2H2,1H3,(H,12,14) |
InChI 键 |
GDQUCFPNNYQZQC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C(=S)C=CN2 |
规范 SMILES |
CCOC1=CC2=C(C=C1)C(=S)C=CN2 |
同义词 |
4(1H)-Quinolinethione,7-ethoxy-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methoxy-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B71345.png)
![2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile](/img/structure/B71346.png)
![8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B71347.png)
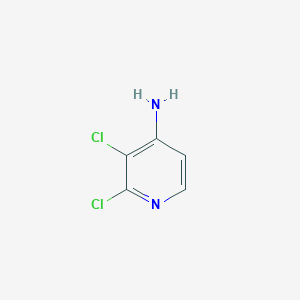


![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)

